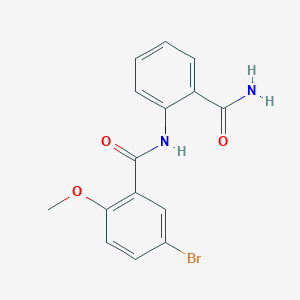
Isopropyl 4-(isobutyrylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 4-(isobutyrylamino)benzoate, also known as IBAB, is a chemical compound that belongs to the class of benzamides. It is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. IBAB has been studied extensively for its potential applications in scientific research, particularly in the field of cancer research.
作用機序
The mechanism of action of Isopropyl 4-(isobutyrylamino)benzoate is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. Isopropyl 4-(isobutyrylamino)benzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the acetylation status of histone proteins. HDAC inhibitors have been shown to have anticancer properties, and Isopropyl 4-(isobutyrylamino)benzoate is thought to work through a similar mechanism.
Biochemical and Physiological Effects
Isopropyl 4-(isobutyrylamino)benzoate has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit their growth and proliferation. Isopropyl 4-(isobutyrylamino)benzoate has also been shown to have anti-inflammatory properties, and can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, Isopropyl 4-(isobutyrylamino)benzoate has been shown to have antioxidant properties, and can scavenge free radicals and protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using Isopropyl 4-(isobutyrylamino)benzoate in lab experiments is its anticancer properties. It has been shown to be effective against a wide range of cancer cell lines, and can be used in both in vitro and in vivo studies. Isopropyl 4-(isobutyrylamino)benzoate is also relatively easy to synthesize, and can be produced in large quantities with a reasonable yield.
One of the main limitations of using Isopropyl 4-(isobutyrylamino)benzoate in lab experiments is its potential toxicity. While it has been shown to be relatively safe in animal studies, its long-term effects on human health are not fully understood. In addition, Isopropyl 4-(isobutyrylamino)benzoate is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
将来の方向性
There are a number of future directions for research on Isopropyl 4-(isobutyrylamino)benzoate. One area of interest is its potential use in combination with other anticancer drugs. Isopropyl 4-(isobutyrylamino)benzoate has been shown to enhance the activity of other anticancer drugs such as cisplatin and doxorubicin, and more research is needed to fully understand the potential synergistic effects of these combinations.
Another area of interest is the development of more potent and selective HDAC inhibitors. While Isopropyl 4-(isobutyrylamino)benzoate has shown promise as an HDAC inhibitor, it is not as potent or selective as some other HDAC inhibitors. More research is needed to develop more potent and selective inhibitors that can be used in the treatment of cancer and other diseases.
Conclusion
In conclusion, Isopropyl 4-(isobutyrylamino)benzoate is a chemical compound that has been studied extensively for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anticancer properties and can inhibit the growth of cancer cells in vitro and in vivo. Isopropyl 4-(isobutyrylamino)benzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. While there are limitations to its use in lab experiments, there are also a number of future directions for research on this compound, including its potential use in combination with other anticancer drugs and the development of more potent and selective HDAC inhibitors.
合成法
Isopropyl 4-(isobutyrylamino)benzoate can be synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with isobutyryl chloride to form 4-(isobutyrylamino)benzoic acid. This intermediate product is then reacted with isopropyl alcohol and a catalyst to produce Isopropyl 4-(isobutyrylamino)benzoate. The overall yield of this process is around 60%.
科学的研究の応用
Isopropyl 4-(isobutyrylamino)benzoate has been studied extensively for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anticancer properties and can inhibit the growth of cancer cells in vitro and in vivo. Isopropyl 4-(isobutyrylamino)benzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.3 g/mol |
IUPAC名 |
propan-2-yl 4-(2-methylpropanoylamino)benzoate |
InChI |
InChI=1S/C14H19NO3/c1-9(2)13(16)15-12-7-5-11(6-8-12)14(17)18-10(3)4/h5-10H,1-4H3,(H,15,16) |
InChIキー |
WMQPTRVDQDLODU-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)OC(C)C |
正規SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-Ethoxybenzoyl)amino]benzamide](/img/structure/B244901.png)
![4-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244902.png)


![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B244907.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B244909.png)
![2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244910.png)
![N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B244912.png)
![2,5-dichloro-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244915.png)
![5-bromo-2-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244917.png)
![3-bromo-4-ethoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244918.png)
![2-iodo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B244922.png)
![3-chloro-4-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B244924.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide](/img/structure/B244925.png)